TRPA1 Antagonism: Potency Differentiates 2-Chloro-4,6-dimorpholino-1,3,5-triazine from Other Triazine-Based Antagonists
2-Chloro-4,6-dimorpholino-1,3,5-triazine demonstrates potent antagonist activity against the human TRPA1 ion channel, a key target for pain and inflammation. In a functional assay measuring reduction of AITC-induced intracellular Ca2+ increase in HEK293F cells, the compound exhibited an IC50 of 6.90 nM [1]. This potency is nearly 10-fold greater than that of the benchmark TRPA1 antagonist HC-067047, which has a reported IC50 of approximately 64 nM in a similar cinnamaldehyde-induced Ca2+ influx assay [2]. This quantitative difference highlights the superior target engagement achievable with 2-chloro-4,6-dimorpholino-1,3,5-triazine.
| Evidence Dimension | TRPA1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 6.90 nM |
| Comparator Or Baseline | HC-067047 (standard TRPA1 antagonist) / 64 nM |
| Quantified Difference | 9.3-fold greater potency |
| Conditions | Recombinant human TRPA1 in HEK293F cells; AITC-induced Ca2+ increase (Target Compound) / Recombinant human TRPA1 in HEK293 cells; cinnamaldehyde-induced Ca2+ influx (Comparator) |
Why This Matters
Higher potency at the target receptor directly translates to a lower effective dose, potentially improving therapeutic index and reducing off-target effects, making this compound a superior starting point for TRPA1-targeted drug discovery.
- [1] BindingDB. BDBM50652931 (CHEMBL5687035): Affinity Data for 2-Chloro-4,6-dimorpholino-1,3,5-triazine at human TRPA1. IC50 = 6.90 nM. View Source
- [2] BindingDB. BDBM50263527 (CHEMBL4087767): Affinity Data for HC-067047 at human TRPA1. IC50 = 64 nM. View Source
